molecular formula C18H15ClN2OS B1206802 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride CAS No. 162413-52-7

2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride

Cat. No.: B1206802
CAS No.: 162413-52-7
M. Wt: 342.8 g/mol
InChI Key: DBXKJORICFHAQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GK 128 involves several steps, starting with the preparation of the core benzo[f]thiochromen-1-one structure. This is typically achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of GK 128 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GK 128 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying 5-hydroxytryptamine 3 receptor antagonists.

    Biology: Investigated for its effects on gastrointestinal motility and function.

    Medicine: Potential therapeutic agent for treating nausea and vomiting, particularly in chemotherapy patients.

    Industry: Utilized in the development of new anti-emetic drugs and formulations

Mechanism of Action

GK 128 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptor. This receptor is involved in the transmission of signals related to nausea and vomiting. By blocking this receptor, GK 128 can effectively reduce the symptoms of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptor, and the pathways involved are primarily related to the central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GK 128

GK 128 is unique due to its specific binding affinity and selectivity for the 5-hydroxytryptamine 3 receptor. It has shown higher potency in certain experimental models compared to other similar compounds, making it a valuable candidate for further research and development .

Properties

CAS No.

162413-52-7

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride

InChI

InChI=1S/C18H14N2OS.ClH/c1-12-19-8-9-20(12)10-14-11-22-16-7-6-13-4-2-3-5-15(13)17(16)18(14)21;/h2-9,11H,10H2,1H3;1H

InChI Key

DBXKJORICFHAQA-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl

Canonical SMILES

CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl

162413-52-7

Synonyms

2-((2-methylimidazol-1-yl)methyl)benzo(f)thiochromen-1-one monohydrochloride hemihydrate
GK 128
GK-128

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.1 g of 2-[(2-methyl-1-imidazolyl)methyl]- 1H-naphtho[2,1-b]thiopyran-1-one obtained in Example 3, after dissolving in methanol, was converted into the hydrochloride with conc. hydrochloric acid. After evaporation of the solvent under reduced pressure, the residue was recrystallized from methanol - diethyl ether to give 64 mg of the title compound.
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